molecular formula C21H20N2O5S2 B12382052 Hsd17B13-IN-46

Hsd17B13-IN-46

货号: B12382052
分子量: 444.5 g/mol
InChI 键: OEKMKXNLMTXYME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hsd17B13-IN-46 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .

准备方法

The synthesis of Hsd17B13-IN-46 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific conditions to yield this compound .

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and reproducibility of the production process .

化学反应分析

Hsd17B13-IN-46 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions with suitable reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Hsd17B13-IN-46 has several scientific research applications:

作用机制

Hsd17B13-IN-46 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases lipid accumulation in the liver. This leads to a reduction in liver inflammation and fibrosis, which are key features of NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the modulation of lipid metabolism pathways .

相似化合物的比较

Hsd17B13-IN-46 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include:

    BI-3231: Another potent and selective HSD17B13 inhibitor with similar applications in liver disease research.

    Compound 45: A derivative of BI-3231 with improved metabolic stability and pharmacokinetic properties.

This compound stands out due to its superior efficacy in reducing liver inflammation and fibrosis in preclinical models .

属性

分子式

C21H20N2O5S2

分子量

444.5 g/mol

IUPAC 名称

4-[[2-(4-cyclobutylphenyl)-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid

InChI

InChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25)

InChI 键

OEKMKXNLMTXYME-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。